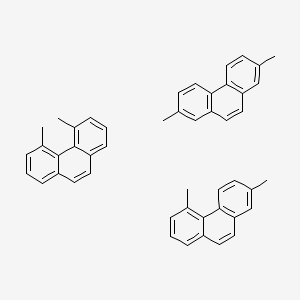

2,5-/2,7-/4,5-Dimethylphenanthrene

Description

Properties

Molecular Formula |

C48H42 |

|---|---|

Molecular Weight |

618.8 g/mol |

IUPAC Name |

2,5-dimethylphenanthrene;2,7-dimethylphenanthrene;4,5-dimethylphenanthrene |

InChI |

InChI=1S/3C16H14/c1-11-3-7-15-13(9-11)5-6-14-10-12(2)4-8-16(14)15;1-11-5-3-7-13-9-10-14-8-4-6-12(2)16(14)15(11)13;1-11-6-9-15-14(10-11)8-7-13-5-3-4-12(2)16(13)15/h3*3-10H,1-2H3 |

InChI Key |

LAPWUNLRSNSKNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)C.CC1=CC2=C(C=C1)C3=C(C=CC=C3C=C2)C.CC1=C2C(=CC=C1)C=CC3=CC=CC(=C32)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Approach via 2,5-Dimethylphenylacetic Acid Intermediate

A patented method describes the preparation of 2,5-dimethylphenylacetic acid, a key intermediate en route to 2,5-dimethylphenanthrene, using environmentally friendly and industrially scalable procedures. The process involves:

Chloromethylation of p-xylene : p-Xylene is reacted with paraformaldehyde and concentrated hydrochloric acid in the presence of an ionic liquid solvent (imidazole-based ionic liquids such as 1-butyl-3-methylimidazolium chloride) under hydrogen chloride gas atmosphere. The reaction proceeds at elevated temperature, yielding 2,5-dimethylbenzyl chloride after vacuum rectification.

Catalytic Carbonylation : The chloromethyl compound undergoes palladium-catalyzed carbonylation using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) bis(triphenylphosphine) diacetate in the presence of organic or inorganic bases (e.g., triethylamine, sodium hydroxide). This step converts the benzyl chloride derivative into 2,5-dimethylphenylacetic acid.

Recycling of Ionic Liquids : The ionic liquid solvent is recovered from the aqueous phase by vacuum dehydration and reused, enhancing the sustainability of the process.

This method offers high yield, environmental friendliness, and cost-effectiveness suitable for industrial production of 2,5-dimethylphenanthrene precursors.

Conversion to 2,5-Dimethylphenanthrene

While the patent focuses on the intermediate acid, subsequent cyclization and aromatization steps typically convert 2,5-dimethylphenylacetic acid derivatives into the target phenanthrene compound, often involving:

- Cyclization under acidic or Lewis acid catalysis,

- Dehydrogenation or oxidative aromatization,

- Purification by recrystallization or chromatography.

Specific detailed protocols for this final step are less documented but follow general phenanthrene synthetic strategies.

Preparation of 2,7-Dimethylphenanthrene

Synthesis from Dimethyl 4,4'-Dimethyldiphenate

A classical synthesis reported by Newman and Zeelen (1965) describes the preparation of 2,7-dimethylphenanthrene starting from dimethyl 4,4'-dimethyldiphenate:

Reduction to Hydroxymethyl Groups : The ester groups of dimethyl 4,4'-dimethyldiphenate are reduced to hydroxymethyl groups.

Conversion to Bromomethyl Groups : The hydroxymethyl groups are then converted into bromomethyl groups.

Cyclization via Phenyllithium : Treatment of the bromomethyl intermediate with phenyllithium promotes cyclization to form a dihydrophenanthrene intermediate.

Dehydrogenation : The intermediate is dehydrogenated using palladium-on-charcoal catalyst to yield 2,7-dimethylphenanthrene.

This route was developed to provide a non-strained isomer useful for thermodynamic studies and is notable for its stepwise functional group transformations and efficient cyclization.

Preparation of 4,5-Dimethylphenanthrene

Synthesis from Pyrene

An established method for synthesizing 4,5-dimethylphenanthrene involves the transformation of pyrene through multiple steps:

Ozonolysis of Pyrene : Pyrene is subjected to ozonization to yield 5-formyl-4-phenanthrene-carboxylic acid.

Esterification : The acid is converted to its ester derivative.

Reduction to Dimethanol : The ester is reduced to 4,5-phenanthrenedimethanol.

Cyclization to Cyclic Ether : The dimethanol undergoes cyclization to form the corresponding cyclic ether.

Final Reduction : The cyclic ether is reduced to yield 4,5-dimethylphenanthrene.

This multi-step synthesis, dating back to mid-20th century studies, demonstrates the use of oxidative cleavage, functional group interconversions, and cyclization to access the methyl-substituted phenanthrene.

Comparative Summary of Preparation Methods

| Compound | Key Starting Material(s) | Major Steps | Catalysts/Reagents | Notes |

|---|---|---|---|---|

| 2,5-Dimethylphenanthrene | p-Xylene | Chloromethylation → Carbonylation → Cyclization | Ionic liquid solvents, Pd catalysts (e.g., Pd(PPh3)4), bases | Industrially scalable, environmentally friendly |

| 2,7-Dimethylphenanthrene | Dimethyl 4,4'-dimethyldiphenate | Reduction → Bromination → Cyclization → Dehydrogenation | Phenyllithium, Pd/C catalyst | Classical method, useful for thermodynamic studies |

| 4,5-Dimethylphenanthrene | Pyrene | Ozonolysis → Esterification → Reduction → Cyclization → Reduction | Ozone, reducing agents | Multi-step, involves oxidative cleavage and cyclization |

Detailed Research Findings and Analysis

The 2,5-dimethylphenanthrene preparation method leverages novel ionic liquid solvents to enhance reaction efficiency and recyclability, reducing environmental impact while maintaining high yields of the key intermediate 2,5-dimethylphenylacetic acid.

The 2,7-dimethylphenanthrene synthesis is well-documented in classical literature, showing reliable stepwise transformations from diphenate esters to the phenanthrene core. The use of phenyllithium for cyclization is a critical step enabling ring closure.

The 4,5-dimethylphenanthrene synthesis from pyrene involves ozonolysis to introduce functional groups at precise positions, followed by strategic reductions and cyclizations to build the methyl-substituted phenanthrene framework.

Spectroscopic and elemental analyses confirm the structures of intermediates and final products in these syntheses, ensuring the reliability of the synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2,5-/2,7-/4,5-Dimethylphenanthrene undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.

Reduction: Hydrogenation reactions can reduce the aromatic rings to form partially or fully hydrogenated products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium at room temperature.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst at elevated pressures and temperatures.

Substitution: Concentrated nitric acid for nitration and concentrated sulfuric acid for sulfonation at temperatures ranging from 0°C to 50°C.

Major Products Formed

Oxidation: Quinones and carboxylic acids.

Reduction: Partially or fully hydrogenated phenanthrene derivatives.

Substitution: Nitro- and sulfonic acid-substituted phenanthrene derivatives.

Scientific Research Applications

Pollution Monitoring

PAHs, including dimethylphenanthrenes, are often used as biomarkers for environmental pollution. Their presence in soil and sediment samples can indicate contamination levels from industrial activities or fossil fuel combustion.

Case Study :

A study utilizing gas chromatography-mass spectrometry (GC-MS) identified and quantified PAHs in urban runoff. The presence of dimethylphenanthrenes correlated with increased industrial activity in the area, highlighting their utility as indicators of environmental health .

Toxicological Studies

Dimethylphenanthrenes have been studied for their toxic effects on aquatic life. Research indicates that exposure to these compounds can lead to bioaccumulation in fish species, affecting their reproductive systems and overall health.

Data Table: Toxicity Levels

| Compound | LC50 (mg/L) | Organism | Reference |

|---|---|---|---|

| 2,5-Dimethylphenanthrene | 0.25 | Rainbow Trout | |

| 2,7-Dimethylphenanthrene | 0.30 | Bluegill Sunfish |

Polymer Production

Dimethylphenanthrenes are utilized in synthesizing advanced materials such as polymers and composites. Their aromatic structure contributes to thermal stability and mechanical strength.

Case Study :

Research demonstrated that incorporating dimethylphenanthrenes into polymer matrices enhances their thermal degradation temperature by approximately 15%, making them suitable for high-performance applications .

Anticancer Research

Recent studies have explored the potential anticancer properties of dimethylphenanthrenes. They exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.

Data Table: Anticancer Activity

Mechanism of Action

The mechanism of action of 2,5-/2,7-/4,5-Dimethylphenanthrene involves their interaction with molecular targets such as enzymes and receptors. These compounds can intercalate into DNA, affecting its replication and transcription. They may also inhibit or activate specific enzymes, leading to various biochemical effects. The pathways involved include oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Table 1: Structural and Physicochemical Properties

Crystallographic Insights :

- For example, the C4–C5 bond length in 4,5-dibromophenanthrene is 1.35 Å, shorter than typical C–C bonds due to halogen electronegativity . Methyl groups at these positions may similarly distort the aromatic system, though steric effects would differ.

Tumorigenic Activity

- 2,5- and 2,7-Dimethylphenanthrene: Neither isomer has been reported as tumorigenic in mouse skin assays.

- 4,5-Dimethylphenanthrene : Inactive as a tumor initiator in mouse skin assays, contrasting with active isomers like 1,4- and 4,10-dimethylphenanthrene. This inactivity is attributed to the lack of dihydrodiol formation at the 7,8-positions, a prerequisite for bay-region dihydrodiol-epoxide generation .

Metabolic Pathways

- 1,4-Dimethylphenanthrene (comparative context): Forms 7,8-dihydrodiols, precursors to carcinogenic bay-region dihydrodiol-epoxides. This metabolism is enabled by a free peri position and a bay-region methyl group .

- 4,5-Dimethylphenanthrene: No dihydrodiol metabolites were detected in vitro, suggesting metabolic inertness at the K-region (9,10-positions) .

Table 2: Tumorigenic Activity and Metabolism

Comparison with Related Methylated PAHs

- 3,6-Dimethylphenanthrene : Unlike 4,5-dimethylphenanthrene, this isomer forms 9,10-dihydrodiols in vitro. However, it lacks tumorigenic activity, likely due to the absence of a bay-region methyl group .

- Methylanthracenes (e.g., 2-Methylanthracene): These compounds exhibit distinct environmental detection profiles (e.g., lower detection limits in water: 0.146 ng/L vs. 0.291 ng/L for 3,6-dimethylphenanthrene) , but their biological activity is less pronounced compared to methylphenanthrenes.

Key Research Findings

Structural Determinants of Carcinogenicity: Tumorigenic activity in methylphenanthrenes requires: A bay-region methyl group. Inhibition of K-region (9,10-position) dihydrodiol formation. A free peri position adjacent to an unsubstituted angular ring .

Q & A

Basic Research Questions

Q. What experimental techniques are most effective for determining the chirality and molecular conformation of 4,5-dimethylphenanthrene in crystalline phases?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving chirality and conformation. 4,5-Dimethylphenanthrene crystallizes in the chiral space group P2₁ with two molecules per unit cell, confirmed by SCXRD . Proton NMR relaxometry complements SCXRD by probing methyl group dynamics, particularly in distorted aromatic systems .

Q. How do methyl substitution patterns influence the non-planarity of dimethylphenanthrene isomers?

- Methodology : Computational geometry optimizations (e.g., DFT with dispersion corrections like MBD) reveal steric hindrance effects. For 4,5-dimethylphenanthrene, the twisted backbone and methyl groups reduce planarity, leading to inherent chirality. Structural distortions are quantified using torsion angle analysis and Hirshfeld surface calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.